molecular formula C16H12I2N2O4 B11569496 N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide

N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide

Cat. No.: B11569496
M. Wt: 550.09 g/mol
InChI Key: XXJNQHRQYVNEIZ-UFWORHAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is a derivative of hydrazone and features a benzodioxine ring, which contributes to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide typically involves the condensation reaction between 2-hydroxy-3,5-diiodobenzaldehyde and 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is unique due to its benzodioxine ring and the presence of iodine atoms, which contribute to its distinct chemical reactivity and potential biological activity. The combination of these structural features makes it a valuable compound for various research applications.

Properties

Molecular Formula

C16H12I2N2O4

Molecular Weight

550.09 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C16H12I2N2O4/c17-11-5-10(15(21)12(18)7-11)8-19-20-16(22)9-1-2-13-14(6-9)24-4-3-23-13/h1-2,5-8,21H,3-4H2,(H,20,22)/b19-8+

InChI Key

XXJNQHRQYVNEIZ-UFWORHAWSA-N

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)N/N=C/C3=C(C(=CC(=C3)I)I)O

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NN=CC3=C(C(=CC(=C3)I)I)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.